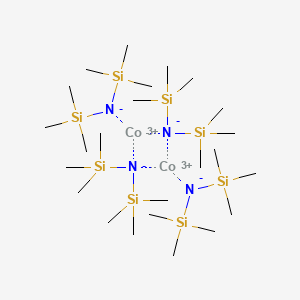![molecular formula C44H72N10O15 B13391700 2-[[2-[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid](/img/structure/B13391700.png)
2-[[2-[2-[[2-[[2-[[4-Amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a highly complex organic molecule with multiple amino and hydroxy groups. It is likely to be a peptide or a peptide-like compound, given the presence of multiple amide bonds and amino acid residues.
Synthetic Routes and Reaction Conditions:
- The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, peptide bond formation, and purification steps.
- Common methods for peptide bond formation include the use of coupling reagents such as carbodiimides (e.g., DCC, EDC) and activating agents like HOBt or HOAt.
Industrial Production Methods:
- Industrial production of peptides often involves solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin.
- Purification is typically achieved through high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The hydroxy groups in the compound can undergo oxidation to form carbonyl compounds.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC, Swern oxidation, or Dess-Martin periodinane.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products:
- The major products will depend on the specific reactions and conditions used but may include modified peptides or peptide derivatives.
Chemistry:
- Used as a model compound for studying peptide synthesis and reactions.
- Investigated for its structural properties and interactions with other molecules.
Biology:
- Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
- Used in research on protein-protein interactions and cellular signaling pathways.
Medicine:
- Potential therapeutic applications, such as in the development of peptide-based drugs.
- Investigated for its role in disease mechanisms and as a biomarker.
Industry:
- Used in the development of new materials, such as hydrogels or nanomaterials.
- Investigated for its potential use in biotechnology applications, such as biosensors.
作用机制
- The compound likely exerts its effects through interactions with specific molecular targets, such as enzymes, receptors, or other proteins.
- The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
- The specific pathways involved will depend on the biological context and the nature of the interactions.
相似化合物的比较
- Other peptides or peptide-like compounds with similar functional groups and structural features.
- Examples include small peptides like glutathione or larger peptides like insulin.
Uniqueness:
- The specific sequence and arrangement of amino acids and functional groups give this compound unique properties and potential applications.
- Its complexity and specific functional groups may confer unique biological activity or chemical reactivity.
属性
分子式 |
C44H72N10O15 |
|---|---|
分子量 |
981.1 g/mol |
IUPAC 名称 |
2-[[2-[2-[[2-[[2-[[4-amino-2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C44H72N10O15/c1-19(2)14-28(48-37(61)27(45)18-55)38(62)49-29(16-25-10-12-26(58)13-11-25)39(63)50-30(17-32(46)59)40(64)54-35(24(9)57)43(67)52-33(21(5)6)41(65)47-22(7)36(60)53-34(23(8)56)42(66)51-31(44(68)69)15-20(3)4/h10-13,19-24,27-31,33-35,55-58H,14-18,45H2,1-9H3,(H2,46,59)(H,47,65)(H,48,61)(H,49,62)(H,50,63)(H,51,66)(H,52,67)(H,53,60)(H,54,64)(H,68,69) |
InChI 键 |
HQPMZGASBMYMTQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;2-(N-butoxy-C-methylcarbonimidoyl)-4-methyl-N-[1-(6-oxo-4-prop-2-ynoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide;N-[1-[4-(cyclopropylmethoxy)-6-oxopyran-2-yl]butyl]-2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-5H-1,3-thiazole-4-carboxamide;2-[N-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-C-methylcarbonimidoyl]-4-methyl-N-[1-(6-oxo-4-prop-2-enoxypyran-2-yl)butyl]-5H-1,3-thiazole-4-carboxamide](/img/structure/B13391626.png)
![N2-Fmoc-N6-[(allyloxy)carbonyl]-L-lysine](/img/structure/B13391632.png)
![1-[2-(5-chloro-2,4-dimethoxyphenyl)imidazo[1,2-a]pyridin-7-yl]-N-(pyridin-4-ylmethyl)pyrrolidin-3-amine](/img/structure/B13391638.png)
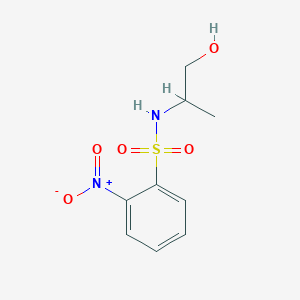
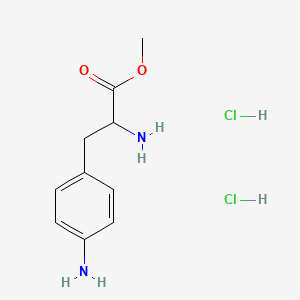
![2-[(4-Nitrophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B13391645.png)

![[2-[5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] acetate](/img/structure/B13391647.png)
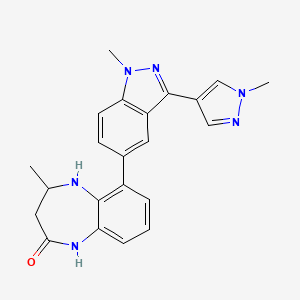
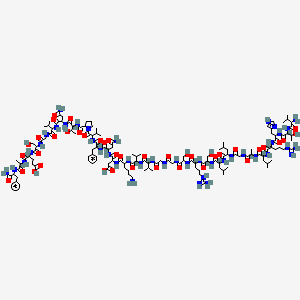
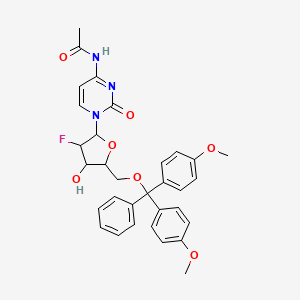
![3-[N-(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)alanyl]-1-methyl-2-oxoimidazolidine-4-carboxylic acid](/img/structure/B13391672.png)
![2-[2-(2-Acetamidopropanoylamino)propanoylamino]propanoic acid](/img/structure/B13391673.png)
